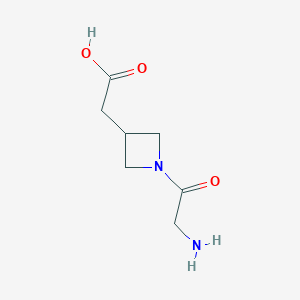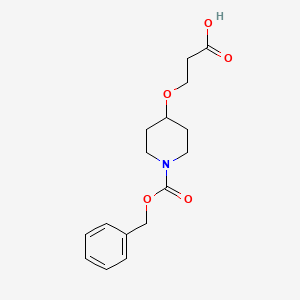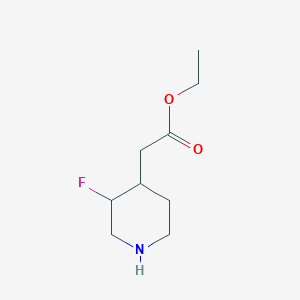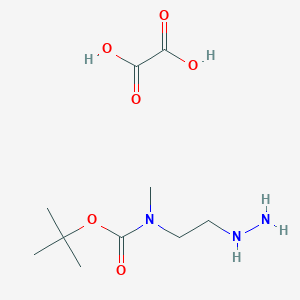
oxalic acid; tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalic acid; tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate is a chemical compound with a molecular formula of C9H20N4O4 It is a derivative of carbamic acid and is often used in various chemical and biological research applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid; tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate typically involves the reaction of tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH level to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The industrial production methods aim to achieve high efficiency and consistency in the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Oxalic acid; tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxalic acid derivatives, while reduction reactions may produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Oxalic acid; tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes and as a precursor for the synthesis of other compounds.
Biology: The compound is used in biological research to study enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of oxalic acid; tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and function. This interaction can lead to changes in metabolic pathways and cellular processes, which are the basis for its various applications in research and medicine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to oxalic acid; tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate include:
tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate: A derivative of glycine with similar chemical properties.
tert-Butyl N-(2-hydrazinylethyl)carbamate: Another related compound with comparable applications and reactivity.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C10H21N3O6 |
|---|---|
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate;oxalic acid |
InChI |
InChI=1S/C8H19N3O2.C2H2O4/c1-8(2,3)13-7(12)11(4)6-5-10-9;3-1(4)2(5)6/h10H,5-6,9H2,1-4H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
PWJFIZNBHGYVDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CCNN.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


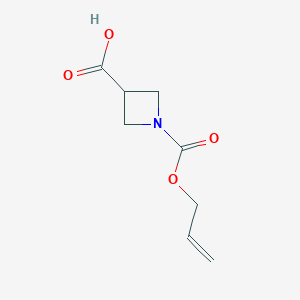
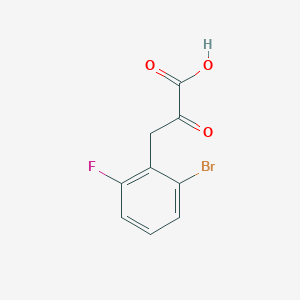
![ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate](/img/structure/B13508830.png)
![methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13508840.png)

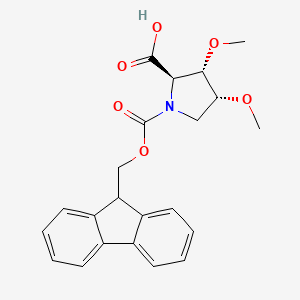
![1-[4-(4-Morpholinyl)phenyl]cyclobutanamine](/img/structure/B13508844.png)
![Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13508847.png)

